molecular formula C10H13NOS B1286739 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde CAS No. 893745-81-8

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde

Cat. No.: B1286739
CAS No.: 893745-81-8
M. Wt: 195.28 g/mol
InChI Key: XVGJHCFLKVCPRK-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NOS. It is characterized by a thiophene ring substituted with a pyrrolidinylmethyl group and an aldehyde functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde are currently unknown . This compound is a biochemical used for proteomics research

Mode of Action

The mode of action of this compound is not well-documented. As a biochemical, it likely interacts with its targets via binding to specific sites, leading to changes in the targets’ function. Without specific target information, the exact mode of action remains unclear .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Thiophene-2-carbaldehyde+PyrrolidineThis compound\text{Thiophene-2-carbaldehyde} + \text{Pyrrolidine} \rightarrow \text{this compound} Thiophene-2-carbaldehyde+Pyrrolidine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid.

    Reduction: 4-(Pyrrolidin-1-ylmethyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the pyrrolidinylmethyl group, making it less versatile in certain reactions.

    Pyrrolidine: Lacks the thiophene ring, limiting its applications in aromatic substitution reactions.

    4-(Pyrrolidin-1-ylmethyl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring, leading to different chemical properties.

Uniqueness

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the pyrrolidinylmethyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-7-10-5-9(8-13-10)6-11-3-1-2-4-11/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGJHCFLKVCPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602366
Record name 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893745-81-8
Record name 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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